molecular formula C10H11ClFN B13248146 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

Cat. No.: B13248146
M. Wt: 199.65 g/mol
InChI Key: FHQULZXYLCDMIZ-UHFFFAOYSA-N
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Description

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluoro group at the 2nd position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the cyclopropylmethyl moiety, contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

InChI

InChI=1S/C10H11ClFN/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

FHQULZXYLCDMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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